molecular formula C15H13ClO2 B311390 2,5-Dimethylphenyl 4-chlorobenzoate

2,5-Dimethylphenyl 4-chlorobenzoate

Cat. No.: B311390
M. Wt: 260.71 g/mol
InChI Key: LXHPZQLDDJNBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethylphenyl 4-chlorobenzoate is a benzoate ester derivative featuring a 4-chlorobenzoate moiety esterified to a 2,5-dimethyl-substituted phenyl ring. The 2,5-dimethyl substitution pattern on the phenyl ring is notable in related compounds for influencing lipophilicity and electronic effects, which can modulate interactions with biological targets such as photosynthetic electron transport (PET) systems .

Properties

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

(2,5-dimethylphenyl) 4-chlorobenzoate

InChI

InChI=1S/C15H13ClO2/c1-10-3-4-11(2)14(9-10)18-15(17)12-5-7-13(16)8-6-12/h3-9H,1-2H3

InChI Key

LXHPZQLDDJNBKO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Analogous Compounds

Compound Substituents on Phenyl Ring Dihedral Angle (°) Key Functional Groups Reference
2,5-Dimethylphenyl 4-chlorobenzoate 2,5-dimethyl Not reported 4-chlorobenzoate Inferred
3,5-Dichlorophenyl 4-methylbenzoate 3,5-dichloro 48.81 4-methylbenzoate
2,6-Dichlorophenyl 4-chlorobenzoate 2,6-dichloro Not reported 4-chlorobenzoate
2,5-Dichloroanilinium 4-chlorobenzoate 2,5-dichloro (cation) Hydrogen-bonded chains 4-chlorobenzoate

Key Observations :

  • Dihedral Angles : The 3,5-dichlorophenyl analog exhibits a dihedral angle of 48.81° between the benzene and benzoyl rings, a conformation that may influence molecular packing and interactions . The 2,5-dimethyl substitution in the target compound could alter this angle due to steric effects from methyl groups.
  • Hydrogen Bonding : In 2,5-dichloroanilinium 4-chlorobenzoate, N–H⋯O hydrogen bonds form extended chains, enhancing crystal stability . By contrast, the methyl groups in this compound may reduce hydrogen-bonding capacity, favoring hydrophobic interactions instead.

Key Observations :

  • PET Inhibition : The 2,5-dimethylphenyl group in carboxamide derivatives demonstrates potent PET-inhibiting activity (IC₅₀ ~10 µM), comparable to electron-withdrawing substituents like fluorine . This suggests that steric and lipophilic effects (from methyl groups) may compensate for the lack of electron-withdrawing properties in certain applications.
  • Substituent Position : The 2,5-dimethyl substitution pattern is more effective in PET inhibition than 3,5-dimethyl or 2,6-dichloro analogs, highlighting the importance of substituent placement .
  • Antifungal Activity : The 2,6-dichlorophenyl analog exhibits antifungal properties, which may arise from the combined electron-withdrawing effects of chlorine atoms and the benzoate group .

Electronic and Lipophilic Effects

  • Electron-Withdrawing vs. Donating Groups: Chlorine (electron-withdrawing) and methyl (electron-donating) substituents influence reactivity differently.
  • Lipophilicity : The 2,5-dimethylphenyl group increases lipophilicity compared to chloro-substituted analogs, which could enhance bioavailability in hydrophobic environments .

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